molecular formula C12H10O2S3 B8043980 3-(3-Sulfanylphenyl)sulfonylbenzenethiol

3-(3-Sulfanylphenyl)sulfonylbenzenethiol

Cat. No.: B8043980
M. Wt: 282.4 g/mol
InChI Key: VOBJZWASPWHQBF-UHFFFAOYSA-N
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Description

3-(3-Sulfanylphenyl)sulfonylbenzenethiol is a sulfonated aromatic thiol derivative characterized by two sulfanyl (–SH) groups and a sulfonyl (–SO₂–) bridge.

Properties

IUPAC Name

3-(3-sulfanylphenyl)sulfonylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S3/c13-17(14,11-5-1-3-9(15)7-11)12-6-2-4-10(16)8-12/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBJZWASPWHQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)S)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group Analysis

The table below compares key structural and functional differences between 3-(3-Sulfanylphenyl)sulfonylbenzenethiol and related compounds from the evidence:

Compound Name Molecular Formula Functional Groups Key Features Reference CAS/ID
This compound C₁₂H₁₀O₂S₃ –SH, –SO₂– Dual thiol groups, sulfonyl bridge, potential for disulfide formation Not explicitly listed
2-Chloro-4-(3-chloro-4-sulfanylphenyl)sulfonylbenzenethiol C₁₂H₈Cl₂O₂S₃ –SH, –SO₂–, –Cl Chlorine substituents enhance electrophilicity; reduced solubility in polar solvents 83919-55-5
3-(Methylthio)benzyl Alcohol C₈H₁₀OS –SCH₃, –OH Methylthio group increases lipophilicity; alcohol enables hydrogen bonding 59083-33-9
3-Phenylsulfanyl-1H-indole C₁₄H₁₁NS –SPh, indole ring Aromatic thioether; indole moiety enables π-stacking in biological systems 54491-43-9

Reactivity and Stability

  • Thiol vs. Thioether Functionality : Unlike 3-phenylsulfanyl-1H-indole (a thioether with –SPh), the target compound’s free –SH groups confer higher nucleophilicity and susceptibility to oxidation, forming disulfide bonds under mild conditions . This contrasts with the methylthio group in 3-(Methylthio)benzyl Alcohol , which is less reactive but more stable toward oxidation .
  • Electron-Withdrawing Effects: The sulfonyl group in this compound and its chlorinated analog (CAS 83919-55-5) withdraws electron density, acidifying adjacent –SH groups (pKa ~8–10) compared to non-sulfonated thiols (pKa ~10–12) .

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